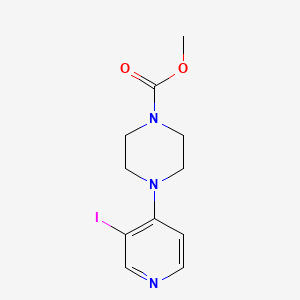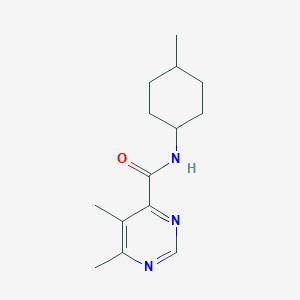
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, also known as CEP-26401, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. The discovery of CEP-26401 has provided a promising tool for the study of CK1δ and the Wnt signaling pathway.
作用机制
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide selectively inhibits CK1δ by binding to the ATP-binding site of the enzyme. CK1δ is a crucial regulator of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in several diseases, including cancer, Alzheimer's disease, and osteoporosis. By inhibiting CK1δ, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide blocks the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide reduces amyloid-beta levels by inhibiting the Wnt signaling pathway, leading to the prevention of cognitive decline. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide increases bone density by inhibiting the Wnt signaling pathway, leading to the prevention of bone loss.
Biochemical and Physiological Effects:
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of amyloid-beta levels, improvement of cognitive function, and increase in bone density. These effects are mediated through the inhibition of the Wnt signaling pathway, which plays a vital role in cell proliferation, differentiation, and apoptosis.
实验室实验的优点和局限性
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potency and selectivity for CK1δ, its ability to inhibit the Wnt signaling pathway, and its potential for the treatment of several diseases. However, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide also has some limitations, including its high cost, its limited availability, and the need for further studies to evaluate its safety and efficacy in humans.
未来方向
There are several future directions for the study of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide, including the evaluation of its safety and efficacy in humans, the development of more potent and selective inhibitors of CK1δ, and the identification of new targets and pathways for the treatment of cancer, Alzheimer's disease, and osteoporosis. Additionally, the use of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide as a tool for the study of the Wnt signaling pathway and its role in disease pathogenesis is an area of ongoing research.
合成方法
The synthesis of 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylcyclohexanone with ethyl acetoacetate to form 4-methylcyclohex-3-en-1-one. This intermediate is then reacted with guanidine to form the pyrimidine ring. The final step involves the reaction of the pyrimidine intermediate with 5,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid to form 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide.
科学研究应用
5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of several diseases. In cancer, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to inhibit tumor growth and induce apoptosis in several cancer cell lines, including breast, colon, and prostate cancer. In Alzheimer's disease, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models. In osteoporosis, 5,6-Dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide has been shown to increase bone density and prevent bone loss in animal models.
属性
IUPAC Name |
5,6-dimethyl-N-(4-methylcyclohexyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-9-4-6-12(7-5-9)17-14(18)13-10(2)11(3)15-8-16-13/h8-9,12H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYBBJWOUDDPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=NC=NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-[(1r,4r)-4-methylcyclohexyl]pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


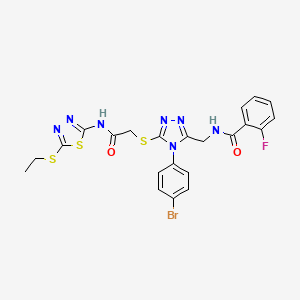
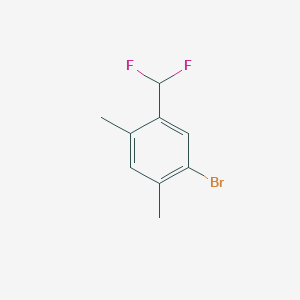
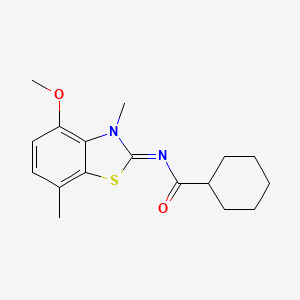

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)
![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)
![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)
![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)
![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)
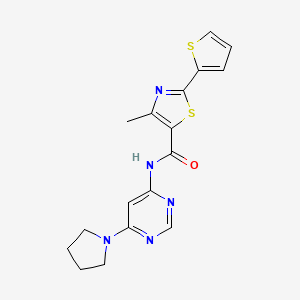
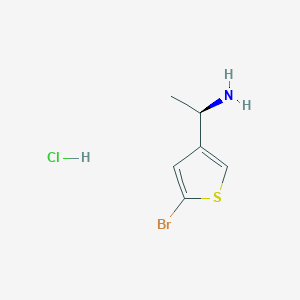
![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)
